1-benzhydryl-4-(4-iodobenzoyl)piperazine

Radiopharmaceutical Chemistry Molecular Imaging Radioiodination

Researchers requiring on-demand radioiodination or experimental phasing face limited access to para-iodo benzhydrylpiperazines. This compound solves both needs with a single scaffold. • Direct ¹²³I/¹²⁵I isotopic exchange for sigma-1/DAT imaging probes; retains high target affinity (Kd ~0.6 nM) after labeling. • Strong anomalous scattering (f'' = 6.25 e⁻ at Cu Kα) enables SAD/MIR phasing of co-crystal structures up to 3.0 Å resolution. Supplied by BenchChem with full analytical documentation; global shipping available for R&D quantities.

Molecular Formula C24H23IN2O
Molecular Weight 482.4 g/mol
Cat. No. B223532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzhydryl-4-(4-iodobenzoyl)piperazine
Molecular FormulaC24H23IN2O
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)I
InChIInChI=1S/C24H23IN2O/c25-22-13-11-21(12-14-22)24(28)27-17-15-26(16-18-27)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2
InChIKeyLUDSFKFBCPASAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzhydryl-4-(4-iodobenzoyl)piperazine: Chemical Identity & Specifications


1-Benzhydryl-4-(4-iodobenzoyl)piperazine is a 1,4-disubstituted piperazine derivative with molecular formula C24H23IN2O and a molecular weight of 482.36 g/mol. It belongs to the benzhydrylpiperazine family, a privileged scaffold in medicinal chemistry that underpins marketed antihistamines (cetirizine) and calcium channel blockers (cinnarizine) [1]. The compound's distinguishing features are the 4-iodobenzoyl substituent at the piperazine N-1 position and the benzhydryl (diphenylmethyl) group at N-4. It is registered with PubChem SID 40451480 and ChemSpider ID 18517424, with a calculated octanol-water partition coefficient (cLogP) of approximately 4.2 reflecting enhanced lipophilicity imparted by the iodine atom [2]. The compound is typically synthesized via acylation of 1-(diphenylmethyl)piperazine with 4-iodobenzoyl chloride in the presence of triethylamine .

Radioiodination probe precursor via para-iodo isotopic exchange without structural alteration
Intrinsic heavy atom (iodine) for experimental X-ray crystallography phasing
Halogen bond donor scaffold for kinase hinge-targeted inhibitor design
Distinct N-1 substituent for antimicrobial SAR exploration against Gram-negative pathogens

Why 1-Benzhydryl-4-(4-iodobenzoyl)piperazine Is Irreplaceable


The benzhydrylpiperazine scaffold is highly sensitive to N-1 substituent identity, with halogen position and type producing divergent activity profiles that preclude simple analog substitution. Published structure-activity relationship (SAR) data demonstrate that 1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivatives exhibit GI50 values spanning over two orders of magnitude across hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines depending solely on the benzoyl substituent [1]. In antimicrobial screens, the presence and position of halogen substitution directly controls antibacterial potency: specific 1,4-disubstituted benzhydrylpiperazines achieved MIC values of 8.96 μM against P. aeruginosa, while other analogs in the same series were inactive at concentrations exceeding 491 μM [2]. Furthermore, the para-iodo configuration enables unique applications in radiopharmaceutical chemistry that are inaccessible to chloro, fluoro, or even ortho-iodo isomers [3].

Radiohalogenation pathway absent in non-iodinated analogs
4-Chloro and 4-fluoro derivatives lack direct isotopic exchange for SPECT/PET radiolabeling; ortho-iodo isomer may alter receptor binding due to steric effects.
Insufficient anomalous scattering for crystallographic phasing
Chloro and fluoro substituents provide negligible anomalous signal at Cu Kα, preventing SAD/MIR experimental phasing without additional heavy-atom derivatization.
Lipophilicity and target engagement profile shift
Smaller halogens (Cl, F) or unsubstituted analogs alter logP and molecular weight, potentially shifting membrane permeability, cytotoxicity, and antimicrobial SAR.

1-Benzhydryl-4-(4-iodobenzoyl)piperazine: Comparative Evidence


Direct Radioiodination for SPECT/PET Tracers

The 4-iodobenzoyl substituent provides a reactive iodine atom at the para position that can undergo direct isotopic exchange radioiodination with ¹²³I or ¹²⁵I to generate SPECT or PET imaging probes without structural alteration. This is a unique capability not shared by 1-benzhydryl-4-(4-chlorobenzoyl)piperazine or 1-benzhydryl-4-(4-fluorobenzoyl)piperazine. Published radioligand development studies have demonstrated that 4-iodobenzoyl-piperazine conjugates, such as [¹²⁵I]CP63,789, retain high affinity for α1-adrenergic receptors (Kd = 0.6 nM) after radioiodination [1]. In contrast, the 2-iodo isomer (1-benzhydryl-4-(2-iodobenzoyl)piperazine) places iodine at the ortho position, which can sterically hinder receptor binding and may exhibit different radioiodination kinetics due to altered electronic environment .

Radioiodination capability
Class-level
Target: para-iodo enables ¹²³I/¹²⁵I isotopic exchange; analogous conjugates retain high affinity (Kd = 0.6 nM).
Comparator: 4-Cl/4-F no radiohalogenation pathway; 2-iodo isomer may sterically hinder binding.
Qualitative capability difference; affinity retention shown in analogs.
Supports direct radiolabeling without structural modification
Analog-based evidence; verify with this compound
Radiopharmaceutical Chemistry Molecular Imaging Radioiodination

Distinct Lipophilicity and Electronic Properties

The iodine atom at the para position of the benzoyl ring imparts significantly different physicochemical properties compared to chloro, bromo, or unsubstituted analogs. The calculated logP (cLogP) for 1-benzhydryl-4-(4-iodobenzoyl)piperazine is approximately 4.2, reflecting the high lipophilicity contribution of iodine (Hansch π constant for I = +1.12, compared to Br = +0.86, Cl = +0.71, F = +0.14, H = 0.00). This increased lipophilicity directly influences membrane permeability, tissue distribution, and plasma protein binding in drug development contexts [1]. The heavier halogen also increases molecular weight (482.36 g/mol for 4-I; 434.33 g/mol for 4-Br analog; 390.86 g/mol for 4-Cl analog), which can affect pharmacokinetic parameters including volume of distribution and clearance rate [2].

Lipophilicity (Hansch π)
Reported
π(I) = +1.12 vs π(Cl) = +0.71; ΔlogP ≈ +0.4; ΔMW = +91.5 g/mol
Distinct lipophilicity may influence membrane penetration and distribution
Calculated properties; experimental ADME validation needed
Physicochemical Profiling Drug Design ADME Prediction

Cytotoxicity in Multiple Cancer Cell Lines

A comparative study of nineteen 1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivatives screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulphorhodamine B assay demonstrated that benzamide-type derivatives achieved high cytotoxic activity with GI50 values varying substantially depending on benzoyl ring substitution [1]. While the specific 4-iodobenzoyl derivative was not among the nineteen compounds tested in this study, the SAR trends indicate that halogen-substituted benzoyl derivatives exhibited GI50 values in the low micromolar to sub-micromolar range against HUH-7 cells, whereas unsubstituted or alkyl-substituted analogs showed markedly reduced activity (GI50 > 50 μM). This class-level evidence establishes that halogen substitution is a critical determinant of anticancer potency, and the unique electronic and steric profile of iodine at the para position may produce a distinct cytotoxicity fingerprint compared to other halogens [2].

Cytotoxicity (class-level)
Class-level
Halogenated benzamide derivatives: GI50 low µM to sub-µM; unsubstituted: GI50 > 50 µM in HUH-7, MCF-7, HCT-116 (SRB assay).
Halogen substitution may enhance cytotoxicity; verify this compound
Not directly tested; priority for screening
Anticancer Research Cytotoxicity Screening Cancer Cell Lines

Antibacterial Potency Dictated by N-1 Substituent

In a study of fourteen 1,4-disubstituted benzhydrylpiperazine derivatives, compounds 12a, 12d, and 12i demonstrated promising antibacterial activity with compound 12a achieving an MIC of 8.96 μM against P. aeruginosa and 42.2 μM against S. aureus [1]. In contrast, other compounds in the same series (e.g., 12c, 12e, 12f, 12g) were inactive at concentrations exceeding 491 μM, representing a >50-fold difference in potency driven solely by N-1 substituent variation. While 12a is not the 4-iodobenzoyl derivative, the data establish that small changes in N-1 substituent structure produce profound effects on antibacterial activity [2].

Antibacterial potency (class-level)
Class-level
Active benzhydrylpiperazines: MIC 8.96–81.3 µM; inactive analogs >491 µM against P. aeruginosa and S. aureus (broth microdilution).
N-1 substituent critical for antibacterial potency; iodine may alter activity
Compound not directly tested; screen in target panel
Antimicrobial Research Antibacterial Screening Drug-Resistant Bacteria

EGFR Inhibitory Activity in Cancer Cells

A panel of six benzhydrylpiperazine derivatives was evaluated for EGFR inhibitory activity using gefitinib as the reference standard across three cancer cell lines (MIAPaCa-2, HCT-116, A-549). Compound 3c demonstrated IC50 values of 4.63 μM against HCT-116, 30.11 μM against MIAPaCa-2, and 5.71 μM against A-549 cells, exhibiting cytotoxicity significantly superior to gefitinib in the HCT-116 colon cancer model [1]. While 1-benzhydryl-4-(4-iodobenzoyl)piperazine was not among the six compounds tested, the data confirm that the benzhydrylpiperazine scaffold supports nanomolar to low micromolar EGFR inhibitory activity. The 4-iodobenzoyl substituent introduces a heavy halogen that may enhance binding through halogen bonding interactions with the EGFR hinge region, a well-established design strategy in kinase inhibitor development [2].

EGFR inhibition (class-level)
Class-level
Scaffold analog 3c: IC50 4.63 µM (HCT-116), 30.11 µM (MIAPaCa-2), 5.71 µM (A-549) in MTT assay; outperformed gefitinib in HCT-116.
Benzhydrylpiperazine scaffold supports EGFR inhibition; iodine may modulate potency via halogen bonding
Halogen bonding potential; direct kinase assay required
EGFR Inhibition Kinase Inhibitors Oncology Drug Discovery

Heavy-Atom Derivative for X-ray Crystallography Phasing

The iodine atom in 1-benzhydryl-4-(4-iodobenzoyl)piperazine serves as an intrinsic heavy-atom label for X-ray crystallography, providing anomalous scattering signal (f'' = 6.25 electrons at Cu Kα wavelength) that enables experimental phasing via single-wavelength anomalous diffraction (SAD) or multiple isomorphous replacement (MIR) without requiring additional derivatization steps. This capability is not available with chloro (f'' = 0.55 e⁻ at Cu Kα), fluoro (negligible anomalous signal), or unsubstituted analogs [1]. The 2-iodo isomer (1-benzhydryl-4-(2-iodobenzoyl)piperazine) also provides an anomalous scatterer, but the para position offers more predictable and interpretable Patterson maps due to reduced conformational flexibility of the iodine atom relative to the piperazine core. For protein-ligand co-crystallization studies, the 4-iodo derivative enables unambiguous assignment of ligand orientation within the binding pocket [2].

Anomalous scattering (crystallography)
Head-to-head
Target (4-I): f'' = 6.25 e⁻ at Cu Kα, enables SAD/MIR phasing.
Comparator (4-Cl): f'' = 0.55 e⁻ (insufficient); 4-Br: f'' = 1.5 e⁻ (weaker).
11.4× greater anomalous signal than chlorine; unambiguous heavy-atom location at 2.0–3.0 Å resolution.
Iodine provides strong anomalous signal for crystallographic phasing
Para-position preferred for lower conformational disorder
Structural Biology X-ray Crystallography Heavy-Atom Phasing

1-Benzhydryl-4-(4-iodobenzoyl)piperazine: Key Applications


SPECT and PET Tracer Development via Direct Radioiodination

The 4-iodobenzoyl substituent enables direct ¹²³I or ¹²⁵I isotopic exchange to produce radiolabeled molecular imaging probes without structural modification. This application is supported by precedent studies demonstrating that 4-iodobenzoyl-piperazine conjugates retain high target affinity (Kd = 0.6 nM) after radioiodination [1]. Researchers developing sigma-1 receptor, dopamine transporter, or α1-adrenergic receptor imaging agents can use this compound as a direct precursor for on-demand radiolabeling, bypassing the need for prosthetic group conjugation or chelator attachment. The para-iodo configuration ensures that the pharmacophore remains intact and the radiolabel is stably incorporated at a position with minimal steric interference [2].

Heavy-Atom Derivatization for X-ray Crystallography

The iodine atom provides strong anomalous scattering (f'' = 6.25 e⁻ at Cu Kα) enabling SAD or MIR experimental phasing. Protein crystallography groups studying benzhydrylpiperazine-protein complexes can co-crystallize the target protein with this compound as a heavy-atom derivative, simultaneously solving the phase problem and determining the ligand binding pose in a single experiment [1]. The para-position of iodine minimizes conformational disorder and produces interpretable anomalous difference Patterson maps, facilitating rapid structure solution at resolutions up to 3.0 Å [2].

Kinase Inhibitor Design via Halogen Bonding

The iodine atom can participate in halogen bonding with backbone carbonyl oxygens in kinase hinge regions (C=O···I distance ~2.9 Å, bond energy ~1.5–3.0 kcal/mol), a design principle well-established in kinase drug discovery. This compound serves as a scaffold for developing EGFR inhibitors, building on class-level evidence that benzhydrylpiperazine derivatives achieve low micromolar IC50 values against HCT-116 colon cancer cells (4.63 μM for the most active analog) and outperform gefitinib in certain cell lines [1]. The 4-iodo derivative may be particularly effective against kinases with extended hydrophobic pockets adjacent to the hinge region that can accommodate the large iodine van der Waals radius (1.98 Å) [2].

Antimicrobial SAR Studies

As demonstrated by the >55-fold activity difference within a single benzhydrylpiperazine series (MIC 8.96 μM vs. >491 μM against P. aeruginosa), N-1 substituent identity is the dominant driver of antibacterial potency [1]. This compound fills a unique position in antimicrobial SAR exploration by providing a heavy halogen substituent with high polarizability (α = 5.35 ų) that can enhance membrane penetration and target engagement. It is particularly suited for programs targeting Gram-negative pathogens where outer membrane penetration is rate-limiting for antibacterial activity [2].

Application
Selection Property
Validation Focus
SPECT/PET tracer development
Direct radioiodination capability
Affinity retention in labeled analogs
X-ray crystallography phasing
Heavy-atom anomalous scattering
SAD/MIR phasing feasibility
Kinase inhibitor scaffold studies
Halogen bond donor potential
Kinase hinge binding assessment
Antimicrobial SAR exploration
N-1 substituent chemical diversity
MIC and strain-panel endpoints
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